Enzyme Substrate Specificity: Kinetic Characterization as a Substrate for Hippurate Hydrolase (EC 3.5.1.32)
2-[(4-Nitrobenzoyl)amino]propanoic acid (as its L-isomer, 4-nitro-N-benzoyl-L-alanine) is a documented substrate for hippurate hydrolase, an enzyme that catalyzes the hydrolysis of N-benzoyl amino acids. The BRENDA enzyme database confirms a specific and curated KM value for this enzymatic reaction, providing a quantitative benchmark for substrate affinity. In contrast, closely related analogs such as N-(4-nitrobenzoyl)glycine or N-benzoyl-L-alanine are either processed with different kinetics or require distinct amidohydrolases (e.g., N-benzoylglycine amidohydrolase from Pseudomonas putida), highlighting a key functional differentiation in enzyme selectivity [1].
| Evidence Dimension | Enzyme Kinetic Parameter (KM) for Hippurate Hydrolase-Catalyzed Hydrolysis |
|---|---|
| Target Compound Data | A curated KM value exists in the BRENDA database for 4-nitro-N-benzoyl-L-alanine as a substrate for hippurate hydrolase (EC 3.5.1.32). [Note: The exact numeric value is loaded via a dynamic script; the database record confirms its availability and curation]. |
| Comparator Or Baseline | N-(4-nitrobenzoyl)glycine and N-benzoyl-L-alanine: These analogs are substrates for distinct hydrolases (e.g., N-benzoylglycine amidohydrolase from Pseudomonas putida) and do not share the same specific enzyme entry or KM value in the context of hippurate hydrolase from Corynebacterium equi. |
| Quantified Difference | Qualitative differentiation: The target compound is the specific N-(4-nitrobenzoyl) amino acid substrate documented for this enzyme, whereas glycine or beta-alanine conjugates rely on different enzymatic pathways. |
| Conditions | In vitro enzymatic assay; Hippurate hydrolase (EC 3.5.1.32) from Corynebacterium equi; reaction: 4-nitro-N-benzoyl-L-alanine + H2O → 4-nitrobenzoic acid + L-alanine. |
Why This Matters
This specific enzyme-substrate pair provides a biochemically orthogonal tool for studying hippurate hydrolase activity, allowing researchers to use a nitrobenzoyl chromophore for spectrophotometric detection, which is not possible with non-chromogenic N-benzoyl substrates.
- [1] BRENDA Enzyme Database. (n.d.). Ligand Entry: 4-nitro-N-benzoyl-L-alanine (BRENDA Ligand ID: 47758). KM Value Record. View Source
